

A Comprehensive Technical Guide to 4-Chloro-2nitrophenyl benzoate

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Compound of Interest

Compound Name: 4-Chloro-2-nitrophenyl benzoate

Cat. No.: B458939

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For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrophenyl benzoate is a versatile chemical intermediate recognized for its role as an activated acylating agent in organic synthesis. Its structure, featuring a benzoyl group attached to a 4-chloro-2-nitrophenoxy moiety, renders the carbonyl carbon highly susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro and chloro substituents on the phenoxy ring makes the 4-chloro-2-nitrophenoxide an excellent leaving group.

This property is leveraged in the synthesis of a wide range of more complex molecules, including amides, esters, and other carbonyl derivatives. Consequently, **4-Chloro-2-nitrophenyl benzoate** and its analogues serve as valuable precursors in the development of pharmaceuticals, particularly pain-relieving and anti-inflammatory drugs, as well as in the agrochemical industry.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and development.

Chemical and Physical Properties

The fundamental properties of **4-Chloro-2-nitrophenyl benzoate** are summarized below. These characteristics are essential for its handling, application in synthesis, and analytical identification.

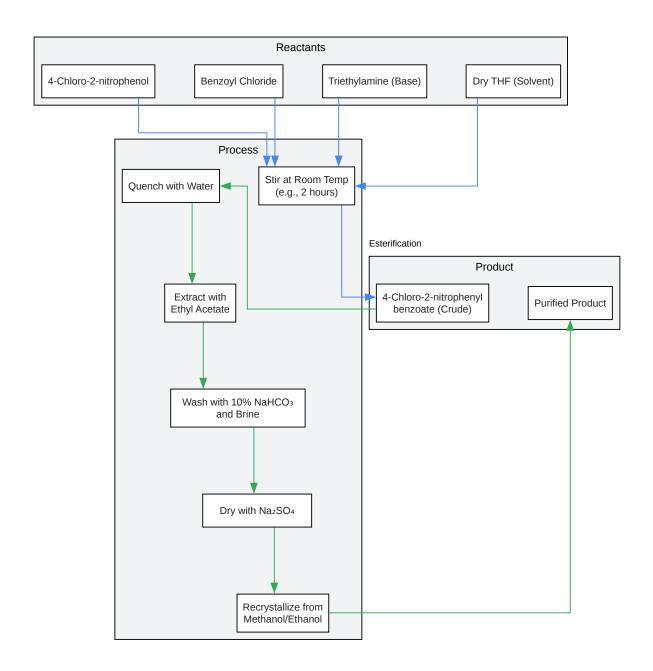


Property	Value	Reference(s)
IUPAC Name	4-chloro-2-nitrophenyl benzoate	[3]
CAS Number	37593-94-5	[3]
Molecular Formula	C13H8CINO4	[4]
Molecular Weight	277.66 g/mol	[4]
Appearance	Inferred to be a cream or white to off-white crystalline solid	[5][6]
Melting Point	142 - 144 °C (for the related isomer 4-nitrophenyl benzoate)	[5][6]
Solubility	Insoluble in water; soluble in organic solvents like THF and ethyl acetate.	[1][5]

Synthesis of 4-Chloro-2-nitrophenyl benzoate

The most common and direct method for synthesizing **4-Chloro-2-nitrophenyl benzoate** is the esterification of 4-chloro-2-nitrophenol with benzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the phenol attacks the carbonyl carbon of the acid chloride.





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Caption: Synthesis workflow for **4-Chloro-2-nitrophenyl benzoate**.



Experimental Protocol: Esterification

The following protocol is adapted from established procedures for synthesizing analogous aromatic esters.[1][7]

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chloro-2-nitrophenol (1.0 eq.) in dry tetrahydrofuran (THF). Add triethylamine (1.1 eq.) to act as a base and scavenger for the HCl byproduct.
- Reaction: Cool the mixture in an ice bath. Add benzoyl chloride (1.05 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC)
 until the starting phenol is consumed.
- Workup: Pour the reaction mixture into cold water to precipitate the crude product. If an oily
 product forms, allow it to stand until it solidifies or proceed with extraction.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with a 10% sodium bicarbonate (NaHCO₃) solution to remove unreacted benzoyl chloride and any acidic impurities, followed by a wash with brine.[1][7]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the resulting crude solid from a suitable solvent, such as methanol
 or ethanol, to yield the purified 4-Chloro-2-nitrophenyl benzoate.

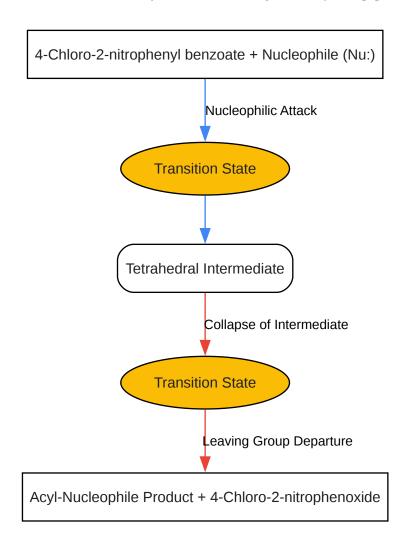
Chemical Reactivity and Mechanism

The primary mode of reactivity for **4-Chloro-2-nitrophenyl benzoate** is nucleophilic acyl substitution. The ester's carbonyl group is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups on the



attached phenyl ring. This enhances the electrophilicity of the carbonyl carbon and stabilizes the subsequent 4-chloro-2-nitrophenoxide leaving group.

Kinetic studies on the aminolysis of related 4-chloro-2-nitrophenyl X-substituted-benzoates show that the reaction can proceed through either a concerted mechanism or a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[8] The specific pathway is influenced by the solvent and the basicity of the attacking nucleophile.[8]



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Caption: General mechanism for nucleophilic acyl substitution.

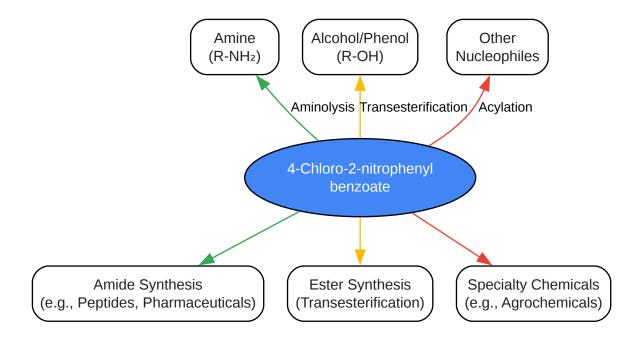
Key reactions include:



- Aminolysis: Reaction with primary or secondary amines to form amides. This is fundamental in peptide synthesis.[8]
- Hydrolysis: Reaction with water (often base-catalyzed) to yield benzoic acid and 4-chloro-2nitrophenol.
- Transesterification: Reaction with another alcohol or phenol in the presence of a catalyst to form a different ester.[9]

Applications in Research and Drug Development

The utility of **4-Chloro-2-nitrophenyl benzoate** stems from its function as an efficient benzoylating agent, enabling the introduction of the benzoyl moiety into various molecular scaffolds.



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Caption: Application pathways for **4-Chloro-2-nitrophenyl benzoate**.

Pharmaceutical Synthesis: Aromatic esters like this compound are valuable starting
materials for synthesizing drugs, including those with pain-relieving and anti-inflammatory
properties.[1][7] The benzoyl group is a common structural motif in many active
pharmaceutical ingredients (APIs).



- Peptide Synthesis: The related 4-nitrophenyl esters are widely used as activated esters to facilitate amide bond formation in peptide synthesis.[2] The clean reaction and good leaving group properties allow for efficient coupling of amino acids.
- Agrochemical Intermediates: It can serve as a precursor in the manufacturing of fungicides and herbicides, where the final active compound contains a benzoyl structure.
- Mechanistic Studies: Due to its well-defined reactivity, it is an excellent substrate for kinetic
 and mechanistic studies of nucleophilic acyl substitution reactions, helping to elucidate the
 finer points of reaction pathways (e.g., concerted vs. stepwise mechanisms).[8]

Spectral Data

While a dedicated spectrum for **4-Chloro-2-nitrophenyl benzoate** is not readily available in public databases, the expected spectral characteristics can be inferred from closely related analogues like 4-nitrophenyl benzoate and various chlorobenzoate esters.[4][10]



Data Type	Expected Characteristics	Reference(s)
¹ H NMR	Signals expected in the aromatic region (~7.4-8.4 ppm). The protons on the benzoyl ring would appear as a multiplet. The three protons on the 4-chloro-2-nitrophenyl ring would appear as distinct doublets and a doublet of doublets, shifted downfield due to the electron-withdrawing Cl and NO ₂ groups.	[10]
¹³ C NMR	A signal for the carbonyl carbon is expected around 163-165 ppm. Aromatic carbons would appear in the 120-155 ppm range. The carbon attached to the nitro group and the carbon attached to the ester oxygen would be significantly shifted.	[4]
IR (Infrared)	A strong characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1740-1760 cm ⁻¹ . Strong peaks for the C-O stretch (~1200-1300 cm ⁻¹) and for the nitro group (N-O) asymmetric and symmetric stretches (~1530 cm ⁻¹ and ~1350 cm ⁻¹) would also be present.	[11]
Mass Spec (MS)	The molecular ion peak (M+) corresponding to the exact mass (277.01 for	[4]



C₁₃H₈³⁵CINO₄) would be observed. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~1/3 the intensity of M+) would be a key identifier.
Fragmentation would likely show peaks for the benzoyl cation ([C₆H₅CO]⁺ at m/z 105) and the 4-chloro-2-nitrophenoxide fragment.

Conclusion

4-Chloro-2-nitrophenyl benzoate is a synthetically important molecule whose value lies in its predictable and efficient reactivity as a benzoylating agent. The strategic placement of electron-withdrawing groups activates the ester for nucleophilic substitution, making it an ideal intermediate for constructing complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective application in modern organic chemistry and drug development.

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